molecular formula C19H14N2O4 B2527959 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide CAS No. 921914-60-5

2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

Cat. No.: B2527959
CAS No.: 921914-60-5
M. Wt: 334.331
InChI Key: VKGHCMRFWSDNNO-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique structure combining elements of chromene and tetrahydroquinoline. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-chromene-3-carboxylic acid with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chromene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chromene and quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is unique due to its combined chromene and tetrahydroquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-17-8-5-11-9-13(6-7-15(11)21-17)20-18(23)14-10-12-3-1-2-4-16(12)25-19(14)24/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGHCMRFWSDNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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